2-(benzylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
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Description
The compound “2-(benzylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the benzylthio and phenyl groups suggest that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring, phenyl groups, and benzylthio and trifluoromethoxy groups would all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring and the various functional groups. For example, the trifluoromethoxy group is known to increase stability and lipophilicity .Mechanism of Action
Target of Action
The primary target of this compound is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
The compound acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates . This inhibition can lead to an increase in the levels of EETs, which can have various downstream effects depending on the physiological context .
Biochemical Pathways
The inhibition of sEH affects the metabolism of EETs . EETs are involved in various signaling pathways, including those related to inflammation and blood pressure regulation . By inhibiting sEH, the compound can potentially modulate these pathways, although the exact effects can depend on various factors .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, and thus its efficacy .
Result of Action
The inhibition of sEH by the compound can lead to an increase in the levels of EETs . This can have various effects at the molecular and cellular levels, depending on the specific physiological context . For example, it could potentially modulate inflammation or blood pressure regulation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other molecules that can interact with the compound or its target, the pH and temperature of the environment, and the presence of metabolic enzymes . .
Future Directions
Properties
IUPAC Name |
2-benzylsulfanyl-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2OS/c24-23(25,26)29-20-13-11-19(12-14-20)28-21(18-9-5-2-6-10-18)15-27-22(28)30-16-17-7-3-1-4-8-17/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLRWRRMGQOAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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